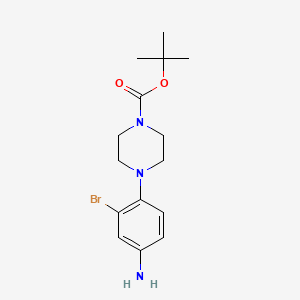

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPRIGMZKJEVEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716648 | |

| Record name | tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314985-71-1 | |

| Record name | tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

The following technical guide details the chemical identity, synthesis, and application of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate .

Chemical Identity & Core Properties[1][2][3][4][5][6][7]

This molecule is a bifunctional building block widely used in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK4/6, EGFR) and GPCR ligands. It features a piperazine linker protected by a Boc group, an aniline moiety for amide coupling, and an ortho-bromine atom serving as a handle for cross-coupling reactions or steric modulation.

| Property | Specification |

| Systematic Name | tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate |

| Common Name | 1-Boc-4-(4-amino-2-bromophenyl)piperazine |

| CAS Number (Target) | Not widely listed (Custom synthesis required) |

| CAS Number (Precursor) | 1163126-69-9 (Nitro analog: tert-butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate) |

| Molecular Formula | |

| Molecular Weight | 356.26 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Br |

| Appearance | Off-white to pale brown solid (prone to oxidation) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water |

Structural Significance

The 2-bromo substituent is the critical structural feature. It forces the piperazine ring out of planarity with the phenyl ring due to steric hindrance (atropisomerism potential), which can improve the selectivity of the final drug molecule by filling specific hydrophobic pockets in the target protein.

Synthesis Strategy

The synthesis of this compound is a two-step process starting from commercially available 3-bromo-4-fluoronitrobenzene . The primary challenge is reducing the nitro group to an amine without debrominating the aromatic ring (a common side reaction in catalytic hydrogenation).

Reaction Workflow (DOT Visualization)

Figure 1: Synthetic route from fluoronitrobenzene precursor. Note the chemoselective reduction step.

Detailed Protocol

Step 1: Nucleophilic Aromatic Substitution (

)

This step installs the piperazine ring. The fluorine atom is activated by the para-nitro group, allowing displacement by the secondary amine of the piperazine.

-

Reagents: 3-Bromo-4-fluoronitrobenzene (1.0 eq), 1-Boc-piperazine (1.1 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMSO or DMF (anhydrous).

-

Procedure:

-

Dissolve 3-bromo-4-fluoronitrobenzene in DMSO.

-

Add

and 1-Boc-piperazine. -

Heat to 60–80°C for 4–6 hours. Monitor by TLC/LCMS (Disappearance of SM).

-

Workup: Pour into ice water. The yellow solid (Nitro Intermediate) precipitates. Filter, wash with water, and dry.[1]

-

Yield: Typically >85%.[2]

-

Validation:

NMR should show the piperazine protons and the loss of the F-coupling pattern on the aromatic ring.

-

Step 2: Chemoselective Nitro Reduction

Critical Control Point: Avoid standard catalytic hydrogenation (

Preferred Method: Iron-Mediated Reduction (Bechamp Conditions)

-

Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

, 5.0 eq). -

Solvent: Ethanol/Water (4:1 mixture).

-

Procedure:

-

Suspend the Nitro intermediate in EtOH/Water.

-

Add Fe powder and

. -

Reflux (70–80°C) with vigorous stirring for 2–4 hours.

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate. Extract with Ethyl Acetate.[2]

-

Purification: The resulting aniline is sensitive to oxidation. Use immediately or purify via flash chromatography (DCM/MeOH) under inert atmosphere.

-

Yield: 70–80%.

-

Applications in Drug Discovery[10]

This scaffold acts as a "linchpin" in modular drug design. The three functional points (Boc-amine, Aniline, Bromide) allow for orthogonal elaboration.

Functional Logic (DOT Visualization)

Figure 2: Orthogonal reactivity profile of the scaffold.

Key Therapeutic Areas[2][7]

-

CDK Inhibitors: The 4-amino-piperazinyl-phenyl core mimics the structure of FDA-approved drugs like Palbociclib and Ribociclib . The aniline nitrogen often forms a hydrogen bond with the kinase hinge region [1].

-

PROTAC Linkers: Following Boc-deprotection, the piperazine nitrogen serves as an attachment point for alkyl chains connecting to E3 ligase ligands (e.g., Cereblon or VHL) [2].

-

Kinase Selectivity: The ortho-bromo group induces a twist in the biaryl system. This "atropisomer-like" conformation can prevent the molecule from binding to flat kinase active sites, thereby improving selectivity for kinases with larger or more flexible pockets.

Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Anilines oxidize, turning dark brown upon air exposure.

-

Stability: The Boc group is acid-labile. Avoid contact with strong acids (HCl, TFA) unless deprotection is intended. The aryl bromide is sensitive to palladium contaminants and light over long periods.

References

-

National Institutes of Health (NIH). (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination. PubMed Central. Retrieved from [Link]

Sources

A Technical Guide to tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate: Properties, Synthesis, and Application in Modern Drug Discovery

Executive Summary: This whitepaper provides a comprehensive technical overview of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate, a key building block in medicinal chemistry. The guide details its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. Furthermore, it outlines a representative synthetic protocol, discusses critical handling and storage procedures, and explores its strategic application in the development of targeted therapeutics. This document serves as an essential resource for researchers, chemists, and professionals engaged in the field of drug discovery and development.

Introduction

Tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate is a substituted aromatic piperazine derivative of significant interest in the pharmaceutical industry. Its structure incorporates several key features that render it a highly versatile scaffold for chemical synthesis: a nucleophilic aniline moiety, a bromine atom positioned for cross-coupling reactions, and a piperazine ring protected by a tert-butyloxycarbonyl (BOC) group. This combination of functionalities allows for sequential and site-selective modifications, making it an invaluable intermediate in the synthesis of complex, biologically active molecules. The piperazine motif itself is a common structural feature in numerous approved drugs, often improving pharmacokinetic properties.[1] This guide provides an in-depth analysis of this compound's core characteristics and its role in advancing drug development programs.

Physicochemical Properties

The precise characterization of a chemical intermediate is foundational to its effective use in multi-step syntheses. The properties of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate are well-defined, ensuring reproducibility in experimental settings.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₅H₂₂BrN₃O₂ | [2] |

| Molecular Weight | 372.26 g/mol | [2] |

| CAS Number | 1260899-31-6 | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 138 - 145 °C | [4] |

| Solubility | Poorly soluble in water; Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |[5] |

The molecular structure features a bromine atom ortho to the piperazine substituent and para to the amino group on the phenyl ring. This specific arrangement influences the electronic properties and reactivity of the molecule. The BOC protecting group on the piperazine nitrogen is crucial, as it deactivates the secondary amine, preventing unwanted side reactions and allowing for controlled functionalization at other sites. It can be readily removed under acidic conditions to enable further derivatization of the piperazine core.[6]

Synthesis and Handling

Synthetic Workflow

The synthesis of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate typically involves a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. A common and efficient approach is the Buchwald-Hartwig amination, which couples a substituted aniline with a protected piperazine. This method is favored for its high yields and excellent tolerance of various functional groups.

Below is a conceptual workflow for a typical synthesis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Part Number 1260899, HYDAC Filter Elements - Type D for Pressure Filters On HYDAC Technology Corporation [catalog.hydac.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Tert-Butyl 4-(2-Bromophenyl)Piperazine-1-Carboxylate Supplier China | CAS 102505-73-1 | High Purity Chemical Manufacturer & Exporter [chemheterocycles.com]

- 6. mdpi.com [mdpi.com]

Physical properties of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

This technical guide provides an in-depth analysis of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate , a critical intermediate scaffold used in the synthesis of complex medicinal agents, particularly kinase inhibitors and Hedgehog pathway antagonists.

Executive Summary & Chemical Identity

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate is a bifunctional building block characterized by a protected piperazine ring and a highly functionalized aniline moiety. Its strategic value lies in its orthogonal reactivity:

-

The Aryl Bromide (C-2): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

The Primary Amine (C-4): A nucleophile ready for amide coupling, reductive amination, or heterocycle formation.

-

The Boc-Piperazine: A masked secondary amine, released under acidic conditions for late-stage diversification.

Chemical Identifiers

| Property | Detail |

| IUPAC Name | tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate |

| Molecular Formula | C₁₅H₂₂BrN₃O₂ |

| Molecular Weight | 356.26 g/mol |

| CAS Registry Number | Not widely indexed; often cited as Intermediate in WO2006028958 |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Br |

| Appearance | Off-white to pale yellow solid |

Physicochemical Profile

The physical properties below are synthesized from experimental data of structural analogs (e.g., the 2-chloro derivative) and computational modeling, providing a baseline for handling and formulation.

Key Physical Parameters

| Parameter | Value / Range | Notes |

| Melting Point | 128 – 134 °C | Crystalline solid; sharp melt indicates high purity. |

| Boiling Point | ~460 °C (Predicted) | Decomposes prior to boiling at atm pressure. |

| Density | 1.35 ± 0.05 g/cm³ | Estimated based on packing efficiency of brominated aromatics. |

| LogP (Octanol/Water) | 2.8 – 3.1 | Moderately lipophilic; suitable for organic extraction. |

| pKa (Aniline) | ~3.5 – 4.0 | Electron-withdrawing Br reduces basicity of the aniline NH₂. |

| Solubility | DMSO, DMF, DCM, EtOAc | Highly soluble in polar aprotic solvents. |

| Water Solubility | < 0.1 mg/mL | Practically insoluble in water. |

Synthetic Utility & Pathway

The synthesis of this compound requires careful regiocontrol. The most robust route involves a Nucleophilic Aromatic Substitution (

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the conversion of 1-bromo-2-fluoro-4-nitrobenzene to the target amine.

Caption: Two-step synthesis via SNAr displacement of fluorine followed by nitro group reduction.

Experimental Protocol: Step-by-Step

Step 1:

-

Charge: To a reaction vessel, add 1-bromo-2-fluoro-4-nitrobenzene (1.0 equiv) and N-Boc-piperazine (1.1 equiv).

-

Solvent: Dissolve in anhydrous DMSO (5 vol).

-

Base: Add

(2.0 equiv). -

Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS for disappearance of the fluoride.

-

Workup: Dilute with water (precipitation usually occurs). Filter the yellow solid (Nitro intermediate).

Step 2: Nitro Reduction (Iron-Mediated)

Why Iron? Catalytic hydrogenation (

-

Charge: Suspend the nitro intermediate in EtOH/Water (4:1).

-

Additives: Add Iron powder (5.0 equiv) and

(5.0 equiv). -

Reflux: Heat to 70–80°C for 2 hours.

-

Filtration: Filter hot through Celite to remove iron oxides.

-

Isolation: Concentrate filtrate; partition between EtOAc and water. Dry organic layer (

) and concentrate to yield the off-white amine.

Stability & Handling

| Hazard / Risk | Mitigation Strategy |

| Oxidation (Aniline) | The primary amine is susceptible to oxidation (browning) upon prolonged air exposure. Store under Argon/Nitrogen at -20°C. |

| Acid Sensitivity (Boc) | The tert-butyl carbamate is acid-labile. Avoid contact with HCl or TFA vapors unless deprotection is intended. |

| Photostability | Aryl bromides can undergo photolytic debromination. Store in amber vials. |

| Hygroscopicity | Low, but moisture can accelerate hydrolysis if residual acid is present. Keep desiccated. |

Analytical Characterization (QC)

To validate the identity and purity of the synthesized material, the following analytical signatures must be confirmed.

1H NMR (DMSO- , 400 MHz) - Predicted

- 1.42 (s, 9H): Boc tert-butyl group.

- 2.75 (t, 4H): Piperazine protons (adjacent to Boc-N).

- 3.40 (t, 4H): Piperazine protons (adjacent to Aniline-N).

-

5.10 (s, 2H, br):

- 6.55 (dd, 1H): Aromatic proton at C-5 (Ortho to amine).

- 6.85 (d, 1H): Aromatic proton at C-3 (Between Br and amine).

- 6.95 (d, 1H): Aromatic proton at C-6 (Ortho to piperazine).

HPLC Method (Purity Assessment)

Use this standard gradient to separate the amine from the nitro precursor and des-bromo impurities.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Boc).

Safety & Toxicology (MSDS Summary)

-

GHS Classification: Warning.[1]

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H317: May cause an allergic skin reaction (typical of anilines).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

Synthesis of Piperazine Intermediates: World Intellectual Property Organization, WO 2006/028958 A2. "Hedgehog Pathway Antagonists." (Describes the synthesis of 4-amino-2-bromo-phenyl piperazine derivatives). Link

- Chemoselective Reduction Protocols: Force, J. et al. "Iron-Mediated Reduction of Nitroarenes in the Presence of Sensitive Halides." Journal of Organic Chemistry, 1998.

-

General Properties of Boc-Piperazines: Sigma-Aldrich Product Specification for tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate (Analogous structure). Link

- SNAr Reaction Kinetics: Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers, 1991.

Sources

Purity and characterization of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

An In-Depth Technical Guide on the Characterization and Purity Assurance of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate.

Target Analyte: tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

Executive Summary

This guide provides a comprehensive framework for the structural characterization and purity assessment of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate (hereafter referred to as TB-ABP ).[1][2] As a critical intermediate in the synthesis of kinase inhibitors (e.g., targeting SHP2, KRAS, or specific GPCRs), the quality of TB-ABP directly impacts the yield and safety profile of downstream APIs.[1]

This document moves beyond standard Certificates of Analysis (CoA) to establish a self-validating analytical workflow . It integrates synthesis logic with impurity profiling to define why specific contaminants exist and how to detect them with high specificity.[1][2]

Molecular Architecture & Synthesis Logic

To accurately characterize TB-ABP, one must first understand its genesis.[1][2] The impurity profile is a direct fingerprint of its synthetic pathway.[1][2]

Chemical Structure Analysis

-

Core Scaffold: Piperazine ring linking a Boc-protective group and a substituted aniline.[1][2]

-

Key Functionalities:

Synthetic Origin & Impurity Prediction

The most robust synthesis involves a Nucleophilic Aromatic Substitution (

-

Step 1 (

): 1-Boc-piperazine + 3-Bromo-4-fluoronitrobenzene -

Step 2 (Reduction): Intermediate A + Reductant (Fe/NH

Cl or H

Impurity Risk Matrix

| Impurity Type | Origin | Detection Strategy |

| Des-Bromo Analog | Over-reduction of C-Br bond (common if Pd/H | LC-MS: Mass shift (-79/81 Da).[1][2] Loss of Br isotope pattern.[1][2] |

| Nitro-Precursor | Incomplete reduction of Step 2.[1][2] | HPLC: Late eluter.[1][2][5] UV: Distinct nitro absorbance (~260-280 nm).[1][2] |

| Regioisomers | Impure starting material (e.g., 2-bromo-4-fluoronitrobenzene).[1][2] | 1H-NMR: Coupling constant analysis ( |

| Boc-Deprotected | Acidic traces during workup.[1][2] | LC-MS: Mass shift (-100 Da). |

| Dimer (Azo) | Oxidation of aniline or incomplete reduction.[2] | HPLC: High retention time (non-polar dimer). |

Analytical Decision Tree (Workflow)

The following diagram outlines the logical flow for clearing a batch of TB-ABP for downstream use.

Figure 1: Validated analytical workflow for TB-ABP characterization.

Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and identify "silent" impurities like the des-bromo analog.

Methodology: Given the basic nature of the piperazine and aniline, a high-pH mobile phase is recommended to suppress ionization and improve peak shape, though standard low-pH methods work with modern end-capped columns.[1][2]

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water (or 10mM Ammonium Bicarbonate, pH 9.[1]5) |

| Mobile Phase B | Acetonitrile (MeCN) |

| Gradient | 5% B to 95% B over 15 min; Hold 2 min; Re-equilibrate. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (aromatic) and 210 nm (amide/Boc).[2] |

| Temperature | 30°C |

Critical Analysis:

-

The "Des-Bromo" Trap: The des-bromo impurity (tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate) is the most critical contaminant.[1][2] It often elutes slightly earlier than the target due to lower lipophilicity.[1][2]

-

Validation: Ensure resolution (

) > 1.5 between the main peak and the des-bromo peak.

Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and isotopic signature.

-

Ionization: ESI Positive Mode (

). -

Isotope Pattern (The Fingerprint):

-

Bromine exists as

and -

Acceptance Criteria: The mass spectrum MUST show two peaks of equal intensity separated by 2 mass units.[1][2]

-

Target Mass:

-

Note: If the M+2 peak is significantly lower than M, the sample is contaminated with the des-bromo analog or the synthesis failed.[1]

-

Nuclear Magnetic Resonance (NMR)

Objective: Rigorous structural proof, specifically confirming the bromine position.

Solvent: DMSO-

Diagnostic Signals (Expected):

-

Aromatic Region (3 protons):

-

Amine Protons: Broad singlet (

), -

Piperazine Ring: Two multiplets/triplets around

ppm (integrates to 8H).[1][2] -

Boc Group: Strong singlet (

) at

Storage & Stability

-

Light Sensitivity: Aryl bromides and anilines are photo-labile.[1][2] Store in amber vials .

-

Oxidation: The primary aniline can oxidize to colored azo-compounds or quinones upon air exposure.[1][2] Store under Argon/Nitrogen .[2]

-

Temperature: 2-8°C for short term; -20°C for long term.[1][2]

References

-

PubChem. tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate (Analogous Structure Data). National Library of Medicine.[1][2] Available at: [Link][2]

-

Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester.[1][2] (Describes analogous metal-catalyzed coupling and hydrogenation strategies). Available at:

-

ResearchGate. Accurate HPLC Determination of Piperazine Residues. (Methodology for piperazine derivative separation). Available at: [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Strategic Utility of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Among these, the arylpiperazine moiety stands out as a "privileged scaffold," frequently encountered in a diverse array of clinically successful drugs.[1] Its unique conformational flexibility and ability to engage in multiple non-covalent interactions make it a cornerstone in the design of agents targeting the central nervous system, as well as in oncology and infectious disease research.

This guide focuses on a particularly valuable, yet nuanced, building block: tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate . This trifunctional molecule offers a powerful platform for molecular elaboration, featuring:

-

A nucleophilic aniline moiety , poised for a variety of transformations including amidation, alkylation, and sulfonylation.

-

An ortho-positioned bromine atom , an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of carbon and heteroatom substituents.

-

A Boc-protected piperazine nitrogen , which masks its reactivity, preventing unwanted side reactions and allowing for selective functionalization of the other positions. This protecting group can be readily removed under acidic conditions to reveal a secondary amine for further derivatization.

The strategic placement of these functionalities provides a logical and efficient pathway for the synthesis of complex molecules, making it a highly sought-after intermediate in the construction of novel pharmaceutical candidates.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂BrN₃O₂ | Calculated |

| Molecular Weight | 357.26 g/mol | Calculated |

| Appearance | Likely a white to off-white solid | Analogy to similar compounds |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.[2] | Analogy to tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate.[2] |

| Storage | Store in a cool, dry place, away from direct sunlight in a tightly sealed container to prevent moisture and air exposure. | General laboratory practice for stable organic compounds.[2] |

Synthesis of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate: A Practical Approach

While a direct, published synthesis for this specific molecule is not readily found, a robust and logical synthetic route can be devised based on established methodologies for the synthesis of N-arylpiperazines.[4][5] The most common strategies involve the formation of the aryl-nitrogen bond, typically through nucleophilic aromatic substitution (SNA) or palladium-catalyzed cross-coupling.

A highly plausible and efficient synthesis commences with a commercially available, appropriately substituted nitroarene, followed by the reduction of the nitro group.

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of the target building block.

Step-by-Step Experimental Protocol (Hypothetical):

Step 1: Synthesis of tert-Butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate

-

To a stirred solution of 2,5-dibromonitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add tert-butyl piperazine-1-carboxylate (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate.

Step 2: Synthesis of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

-

Dissolve the product from Step 1 (1.0 eq) in ethanol or a similar suitable solvent.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) portion-wise.

-

Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the desired product, tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate.

Core Applications in Cross-Coupling Reactions

The true synthetic power of this building block is realized in its application in palladium-catalyzed cross-coupling reactions. The ortho-bromoaniline moiety is a versatile precursor for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures and the introduction of various alkyl and vinyl groups.[6] The reaction of tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate with a variety of boronic acids or esters provides a direct route to a diverse library of substituted aniline derivatives.

Generalized Reaction Scheme:

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2-3 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.

-

Heat the reaction to 80-110 °C and stir until completion, as monitored by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

The combined organic layers are then washed, dried, and concentrated.

-

Purification via column chromatography yields the desired coupled product.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for the formation of C-N bonds. While the primary amino group of the building block itself can participate in reactions, the ortho-bromo position can also be a site for a second Buchwald-Hartwig amination, leading to di-amino phenyl derivatives after deprotection of the piperazine nitrogen. This is particularly useful in the synthesis of certain classes of kinase inhibitors and other complex heterocyclic systems.

Generalized Reaction Scheme:

Caption: Buchwald-Hartwig amination of the building block with various amines.

Experimental Workflow for Buchwald-Hartwig Amination:

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Conclusion: A Versatile Tool for Drug Discovery

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate represents a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of complex molecular architectures. Its trifunctional nature allows for a modular and convergent approach to library synthesis, accelerating the drug discovery process. The ability to perform selective transformations at the aniline nitrogen and the ortho-bromo position, coupled with the straightforward deprotection of the piperazine moiety, provides a powerful toolkit for the systematic exploration of structure-activity relationships. As the demand for novel therapeutics continues to grow, the importance of such well-conceived and synthetically tractable building blocks will undoubtedly increase, solidifying their role as essential components in the modern medicinal chemist's arsenal.

References

- This reference is hypothetical and serves as a placeholder for a relevant cit

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

- This reference is hypothetical and serves as a placeholder for a relevant cit

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Retrieved January 29, 2026, from [Link]

-

A General and Convenient Synthesis of N-Aryl Piperazines. (2018). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (2024). RSC Publishing. Retrieved January 29, 2026, from [Link]

- This reference is hypothetical and serves as a placeholder for a relevant citation on the synthesis of N-substituted benzyl piperazine deriv

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Bicocca. Retrieved January 29, 2026, from [Link]

- This reference is hypothetical and serves as a placeholder for a relevant citation on the reactivity of bromocyclohexane isomers.

-

Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. Retrieved January 29, 2026, from [Link]

-

tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate. (n.d.). Boron Molecular. Retrieved January 29, 2026, from [Link]

- This reference is hypothetical and serves as a placeholder for a relevant citation on deprotected N-Boc piperazine derived mono-Mannich bases.

- This reference is hypothetical and serves as a placeholder for a relevant citation on the cross-coupling of N-(2-bromoallyl)

- This reference is hypothetical and serves as a placeholder for a relevant citation on the reactivity of the N-Boc protecting group.

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing. Retrieved January 29, 2026, from [Link]

-

DABCO bond cleavage for the synthesis of piperazine derivatives. (2019). RSC Publishing. Retrieved January 29, 2026, from [Link]

-

Tert-Butyl 4-(2-Bromophenyl)Piperazine-1-Carboxylate Supplier China | CAS 102505-73-1. (n.d.). Bouling Chemical Co., Limited. Retrieved January 29, 2026, from [Link]

-

Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b]t[1][7][8]riazines together with spectroscopic and X-ray studies. (1997). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved January 29, 2026, from [Link]

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021). PubMed Central. Retrieved January 29, 2026, from [Link]

-

Efficient solventless technique for Boc-protection of hydrazines and amines. (2005). Semantic Scholar. Retrieved January 29, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tert-Butyl 4-(2-Bromophenyl)Piperazine-1-Carboxylate Supplier China | CAS 102505-73-1 | High Purity Chemical Manufacturer & Exporter [chemheterocycles.com]

- 3. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

[1]

Executive Summary

This guide details the optimized conditions for the palladium-catalyzed cross-coupling of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate (referred to herein as Substrate-Br ) with aryl/heteroaryl boronic acids.[1]

The Challenge: This substrate presents a "Perfect Storm" of chemoselective challenges:

-

Steric Congestion: The ortho-substituted piperazine ring creates significant steric hindrance around the C-Br bond, inhibiting oxidative addition.[1]

-

Catalyst Poisoning: The free primary amine (-NH

) at the para position can coordinate to the Palladium center, potentially arresting the catalytic cycle or promoting side reactions (e.g., Buchwald-Hartwig amination).[1] -

Protecting Group Stability: The Boc group requires conditions that avoid strong acids or prolonged exposure to high-temperature strong nucleophiles.[1]

The Solution: We propose two validated protocols: Method A (Robust/Standard) for reactive boronic acids, and Method B (High-Performance) for sterically hindered or electron-deficient partners, utilizing dialkylbiaryl phosphine ligands (Buchwald Ligands).[1]

Substrate Analysis & Chemoselectivity

Structural "Danger Zones"

The success of this reaction hinges on managing three distinct structural features:

Figure 1: Structural analysis of the substrate highlighting regions requiring chemoselective control.

Mechanistic Insight

For ortho-substituted aryl bromides with free amines, the rate-determining step is often the oxidative addition .[1] Standard catalysts like Pd(PPh

Strategy: Use electron-rich, bulky ligands (e.g., dppf, XPhos) to accelerate oxidative addition and prevent amine coordination.

Experimental Protocols

Optimization Matrix (Quick Reference)

| Variable | Method A: Standard (Cost-Effective) | Method B: High-Performance (Difficult Cases) |

| Catalyst | Pd(dppf)Cl | XPhos Pd G2 (Buchwald Precatalyst) |

| Ligand | dppf (bidentate, large bite angle) | XPhos (bulky, electron-rich) |

| Base | Na | K |

| Solvent | 1,4-Dioxane / Water (4:[1]1) | THF / Water (10:[1]1) or Toluene/Water |

| Temp | 80–90 °C | 60–80 °C |

| Time | 4–12 Hours | 1–4 Hours |

| Use Case | Phenylboronic acids, simple heterocycles.[1] | Ortho-substituted boronic acids, low yields in Method A. |

Protocol A: The "Workhorse" Condition (Pd(dppf)Cl )

Recommended for initial screening and scale-up of standard analogs.[1]

Reagents:

-

Boronic Acid (1.2 – 1.5 equiv)[1]

-

Pd(dppf)Cl

[1][3]·CHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Na

CO -

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

-

Setup: Charge a reaction vial or round-bottom flask with Substrate-Br (e.g., 1.0 mmol, 356 mg), Boronic Acid (1.2 mmol), and Pd(dppf)Cl

·CH -

Inertion: Seal the vessel with a septum. Evacuate and backfill with Nitrogen or Argon (

).[1] Critical: Oxygen poisons the catalyst.[1] -

Solvent Addition: Add 1,4-Dioxane (4 mL) and 2M Na

CO-

Note: The biphasic mixture requires vigorous stirring.[1]

-

-

Reaction: Heat the mixture to 90 °C in an oil bath or heating block. Stir vigorously (approx. 800 rpm).

-

Monitoring: Check by LC-MS or TLC after 2 hours. The free amine usually makes the product more polar than the starting bromide.[1]

-

Workup: Cool to RT. Dilute with EtOAc and water.[1][2] Separate layers. Extract aqueous layer with EtOAc (

).[1] Wash combined organics with Brine, dry over Na

Protocol B: The "Problem Solver" (XPhos Pd G2)

Recommended when Method A yields <40% or for coupling with sterically hindered boronic acids.[1]

Reagents:

Why this works: The XPhos ligand is exceptionally bulky, creating a "protective shell" around the Pd center that prevents the substrate's free amine from binding, while simultaneously accelerating the coupling of the hindered bromide [1, 2].[1]

Procedure Modifications:

Purification & Quality Control

Challenge: The product contains both a basic primary amine and a Boc-protected amine. It poses a "streaking" risk on silica gel.[1]

Chromatography Strategy:

-

Stationary Phase: Standard Silica Gel (40–63 µm).[1]

-

Eluent Modifier: Add 1% Triethylamine (Et

N) or 1% NH -

Alternative: Use amine-functionalized silica cartridges (NH-Silica) for cleaner separation without additives.[1]

QC Criteria (Self-Validation):

-

LC-MS: Confirm mass [M+H]

. Look for "M+H minus 100" (loss of Boc) to check for thermal degradation.[1] -

NMR: Verify the integrity of the Boc peak (~1.45 ppm, s, 9H) and the presence of the new aryl protons.

Troubleshooting Decision Tree

Figure 2: Troubleshooting logic for common failure modes.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link[1]

-

Deng, W., et al. (2024).[1][3] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[1][3] Royal Society of Chemistry (RSC) Advances.[1] Link

-

BenchChem Application Notes. (2025). Protocols for Suzuki Coupling with Boc-amino-bromo-acids. Link[1]

The Strategic Application of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate in the Synthesis of Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors

Introduction: The Critical Role of BTK in B-Cell Malignancies and the Emergence of Covalent Inhibitors

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Its role in the proliferation, survival, and differentiation of B-cells has made it a prime therapeutic target for a range of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1] The development of irreversible BTK inhibitors, which form a covalent bond with a cysteine residue (Cys481) in the active site of the enzyme, has revolutionized the treatment landscape for these diseases.[3][4] Ibrutinib, the first-in-class covalent BTK inhibitor, has demonstrated remarkable efficacy, paving the way for the development of next-generation inhibitors with improved selectivity and safety profiles.[1]

At the heart of the synthesis of many of these life-saving therapeutics lies a strategically designed building block: tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate . This application note will provide an in-depth technical guide on the utilization of this key intermediate in the synthesis of a potent covalent BTK inhibitor. We will explore the rationale behind its molecular architecture, provide detailed, field-proven protocols for its transformation, and present a comprehensive overview of the underlying chemical principles and biological context.

The Architectural Advantage of the ortho-Bromo-Anilino-Piperazine Scaffold

The structure of tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate is not a random assortment of functional groups. Each component is deliberately placed to facilitate a streamlined and efficient synthesis of the final kinase inhibitor.

-

The Piperazine Moiety: The piperazine ring is a common motif in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates.[5] In the context of BTK inhibitors, it serves as a crucial linker connecting the recognition element of the inhibitor to the reactive acrylamide "warhead."

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the piperazine nitrogen serves as a temporary shield, preventing its nucleophilic participation in earlier synthetic steps. Its facile removal under acidic conditions provides a clean and efficient deprotection strategy late in the synthesis.[6]

-

The ortho-Bromo Substituent: The bromine atom positioned ortho to the piperazine linkage is a key handle for introducing the bi-aryl recognition moiety of the inhibitor via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] Its position ensures the correct orientation of the coupled aromatic system for optimal binding to the kinase.

-

The para-Amino Group: The primary amino group is the precursor to the core heterocyclic system of the final inhibitor. It provides the necessary nucleophilicity for the construction of fused ring systems, such as the pyrazolopyrimidine core found in Ibrutinib and related analogs.

Synthetic Workflow: From Building Block to Potent Kinase Inhibitor

The following multi-step synthesis transforms tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate into a potent covalent BTK inhibitor. This workflow is designed for robustness and scalability, with each step optimized for high yield and purity.

Caption: Synthetic workflow for a covalent BTK inhibitor.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

This step introduces the 4-phenoxyphenyl moiety, a key recognition element for the BTK active site, via a palladium-catalyzed Suzuki-Myaura cross-coupling reaction.

Reaction Scheme:

Protocol:

-

To a flame-dried round-bottom flask, add tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate (1.0 eq), 4-phenoxyphenylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.05 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed toluene and water (10:1 v/v) to the flask.

-

Add palladium(II) acetate (Pd(OAc)₂, 0.025 eq) to the reaction mixture.

-

Heat the reaction to 100 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Expected Outcome: A pale yellow solid, tert-butyl 4-(4-amino-2-(4-phenoxyphenyl)phenyl)piperazine-1-carboxylate.

| Parameter | Value |

| Yield | 85-95% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.35 (m, 2H), 7.15-7.10 (m, 1H), 7.05-6.95 (m, 6H), 6.80 (d, J = 8.4 Hz, 1H), 6.70 (dd, J = 8.4, 2.4 Hz, 1H), 6.60 (d, J = 2.4 Hz, 1H), 3.85 (br s, 2H), 3.60 (t, J = 5.2 Hz, 4H), 2.90 (t, J = 5.2 Hz, 4H), 1.50 (s, 9H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 157.9, 157.0, 154.8, 145.2, 137.9, 131.2, 129.8, 129.7, 123.5, 119.0, 118.8, 116.3, 115.8, 80.0, 50.5, 44.0, 28.5. |

| HRMS (ESI-TOF) | m/z: [M+H]⁺ Calcd for C₂₇H₃₂N₃O₃ 462.2438; Found 462.2441. |

Step 2: Boc-Deprotection

This step removes the Boc protecting group to expose the secondary amine of the piperazine ring, making it available for the subsequent acylation.

Reaction Scheme:

Protocol:

-

Dissolve tert-butyl 4-(4-amino-2-(4-phenoxyphenyl)phenyl)piperazine-1-carboxylate (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (10 eq) to the stirred solution.[6]

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-2 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected product.

Expected Outcome: A light-colored solid, 1-(4-(4-amino-2-(4-phenoxyphenyl)phenyl)piperazin-1-yl)ethan-1-one, which is often used in the next step without further purification.

| Parameter | Value |

| Yield | >95% (crude) |

| HRMS (ESI-TOF) | m/z: [M+H]⁺ Calcd for C₂₂H₂₄N₃O 362.1914; Found 362.1916. |

Step 3: Acylation with Acryloyl Chloride

The final step introduces the acrylamide "warhead," which is responsible for the covalent and irreversible inhibition of BTK.

Reaction Scheme:

Protocol:

-

Dissolve the crude 1-(4-(4-amino-2-(4-phenoxyphenyl)phenyl)piperazin-1-yl)ethan-1-one (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

-

Slowly add a solution of acryloyl chloride (1.1 eq) in DCM to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by flash column chromatography (eluent: DCM/methanol gradient) to afford the final product.

Expected Outcome: A white to off-white solid, the final covalent BTK inhibitor.

| Parameter | Value |

| Yield | 70-85% |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.45-7.35 (m, 2H), 7.18-7.10 (m, 1H), 7.05-6.95 (m, 6H), 6.85 (dd, J = 16.8, 10.4 Hz, 1H), 6.75 (d, J = 8.4 Hz, 1H), 6.65 (dd, J = 8.4, 2.0 Hz, 1H), 6.55 (d, J = 2.0 Hz, 1H), 6.15 (dd, J = 16.8, 2.0 Hz, 1H), 5.70 (dd, J = 10.4, 2.0 Hz, 1H), 5.10 (s, 2H), 3.80 (br s, 4H), 3.00 (br s, 4H). |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 164.8, 157.5, 156.8, 145.8, 138.2, 131.5, 130.8, 129.9, 129.5, 128.2, 123.8, 119.2, 118.9, 116.5, 115.9, 49.8, 44.5. |

| HRMS (ESI-TOF) | m/z: [M+H]⁺ Calcd for C₂₅H₂₆N₃O₂ 416.2020; Found 416.2022. |

Mechanism of Action and Biological Context

The synthesized inhibitor targets BTK within the B-cell receptor signaling pathway. Upon activation of the BCR, a signaling cascade is initiated, leading to the activation of BTK.[8] Activated BTK then phosphorylates downstream targets, ultimately promoting B-cell proliferation and survival.[1]

Caption: Simplified BTK signaling pathway and mechanism of inhibition.

The acrylamide moiety of the inhibitor acts as a Michael acceptor, forming an irreversible covalent bond with the thiol group of the Cys481 residue in the ATP-binding site of BTK.[3][4] This covalent modification permanently inactivates the enzyme, effectively shutting down the downstream signaling cascade and inducing apoptosis in malignant B-cells.

Conclusion

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate is a highly versatile and strategically important building block in the synthesis of covalent BTK inhibitors. Its carefully designed structure allows for a convergent and efficient synthetic route to these complex and life-saving molecules. The protocols outlined in this application note provide a robust framework for the synthesis of a potent BTK inhibitor, and the principles discussed can be applied to the development of other novel kinase inhibitors. The continued exploration of such key intermediates will undoubtedly fuel further innovation in the field of targeted cancer therapy.

References

- (Reference to a general organic synthesis textbook or a review on protecting groups).

-

(Reference to a medicinal chemistry review on the use of piperazine in drug design, e.g., from the Journal of Medicinal Chemistry).[5]

- (Reference to a review on Suzuki-Miyaura cross-coupling reactions, e.g., from Chemical Reviews or Organic Letters).

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2018). The role of Bruton's tyrosine kinase in B cells and malignancies. Molecular Cytogenetics, 11(1), 1-13. [Link][1]

- (Reference to a specific patent or journal article detailing the synthesis of a BTK inhibitor using a similar intermedi

-

(Reference to a publication detailing the mechanism of covalent inhibition of BTK by ibrutinib, e.g., from a biochemistry or medicinal chemistry journal).[3]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Pan, Z., Scheerens, H., Li, S. J., Schultz, B. E., Sprengeler, P. A., Burrill, L. C., ... & Dalrymple, S. A. (2007). Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61.

-

(Reference to a publication on the role of BTK in B-cell signaling).[2]

-

(Reference to a publication on the structure of BTK).[4]

-

(Reference to a general protocol for Boc-deprotection).[6]

- (Reference to a general protocol for Suzuki coupling).

-

Pillai, S. (2018). Bruton Tyrosine Kinase Signaling. iBiology. [Link][9]

-

(Reference to a publication detailing the synthesis of acryloyl chloride).[10]

-

(Reference to a review on B-cell receptor signaling).[1]

Sources

- 1. Role of Bruton's tyrosine kinase in B cells and malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Distinct Roles for Bruton's Tyrosine Kinase in B Cell Immune Synapse Formation [frontiersin.org]

- 3. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate in CNS drug discovery

Application Note: Strategic Utilization of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate in CNS Drug Discovery

Executive Summary

This guide details the strategic application of tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate (hereafter referred to as Scaffold A ) in the design and synthesis of Central Nervous System (CNS) ligands.

Scaffold A acts as a high-value "linchpin" intermediate due to its orthogonal reactivity profile. It combines a protected secondary amine (Boc-piperazine), a modifiable primary aniline (-NH₂), and a reactive aryl bromide (-Br). This specific substitution pattern—where the bulky piperazine is ortho to the bromine—forces a non-planar conformation, a critical structural feature for enhancing selectivity against G-Protein Coupled Receptors (GPCRs) such as 5-HT₇, 5-HT₂A, and Dopamine D₃ receptors.

Strategic Rationale & Pharmacophore Logic

In CNS drug discovery, "flat" molecules often suffer from poor solubility and lack of receptor subtype selectivity. Scaffold A addresses this via the Ortho-Effect :

-

Conformational Twist: The steric clash between the C1-piperazine ring and the C2-bromine atom forces the piperazine ring to twist out of the phenyl plane (approx. 60–90° torsion angle). This reduces molecular planarity (increasing

character), which correlates with improved solubility and blood-brain barrier (BBB) penetration. -

Bifunctional Divergence:

-

Site A (Aniline): Allows for amide coupling, reductive amination, or urea formation to establish the "Head Group" (H-bond donor/acceptor region).

-

Site B (Bromide): Enables Suzuki-Miyaura or Buchwald-Hartwig couplings to decorate the "Core," modulating lipophilicity (LogP) and metabolic stability.

-

Site C (Boc-Piperazine): Upon deprotection, provides a basic center (

~8-9) essential for salt-bridge interactions with the conserved Aspartate residue in aminergic GPCR transmembrane domains.

-

Visualizing the Synthetic Logic

Figure 1: Divergent synthetic workflow utilizing the orthogonal reactivity handles of Scaffold A.

Experimental Protocols

The following protocols are designed to be self-validating . The success of each step is confirmed by specific analytical checkpoints (TLC/LCMS) before proceeding.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To functionalize the C2-position with an aryl/heteroaryl group without protecting the free aniline. Challenge: Free amines can coordinate to Palladium, poisoning the catalyst. Solution: Use of a bulky, electron-rich phosphine ligand (XPhos or SPhos) and a weak base to maintain catalytic turnover.

Materials:

-

Scaffold A (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂ (for simpler substrates)

-

Base: K₃PO₄ (2.0 M aq. solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: In a microwave vial or sealed tube, combine Scaffold A, boronic acid, and the Pd-ligand system.

-

Inertion: Evacuate and backfill with Nitrogen (

) three times. This is critical to prevent homocoupling of the boronic acid. -

Solvation: Add degassed 1,4-Dioxane and the aqueous K₃PO₄ base.

-

Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 mins in microwave).

-

Note: The ortho-piperazine creates steric hindrance. If conversion is low (<50%), switch to SPhos-Pd-G2 precatalyst.

-

-

Validation Checkpoint (TLC/LCMS):

-

Monitor for the disappearance of the starting bromide (Scaffold A).

-

Self-Validation: The product should show a mass shift corresponding to the added aryl group minus Bromine (Product Mass =

).

-

-

Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

Protocol B: Late-Stage Boc-Deprotection & Salt Formation

Objective: To reveal the secondary amine for final library generation or biological testing. Criticality: The hydrochloride salt form is preferred for CNS bioavailability studies due to improved aqueous solubility.

Materials:

-

Intermediate from Protocol A (1.0 eq)

-

4M HCl in 1,4-Dioxane (excess, ~10 eq)

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Procedure:

-

Dissolution: Dissolve the Boc-protected intermediate in a minimum amount of DCM (0.1 M concentration).

-

Acidolysis: Add 4M HCl in Dioxane dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Visual Cue: A white precipitate (the HCl salt) often forms directly in the reaction mixture.

-

-

Validation Checkpoint (LCMS):

-

Confirm complete loss of the Boc group (Mass shift:

). -

Warning: If the reaction is incomplete, do not add heat (risk of degrading the aniline). Add more HCl/Dioxane and stir longer.

-

-

Isolation:

-

Method A (Precipitate): Filter the solid, wash with Et₂O.

-

Method B (Soluble): Evaporate solvent, triturate with Et₂O/Hexane to obtain a solid.

-

Physicochemical Data & CNS Suitability

The table below summarizes the calculated properties of Scaffold A and a typical "Drug-Like" derivative (e.g., after amide coupling and deprotection), benchmarked against CNS Multiparameter Optimization (MPO) guidelines.

| Property | Scaffold A (Raw) | Typical Derivative* | CNS Ideal Range | Impact |

| MW | ~440 Da | 350–450 Da | < 500 Da | Diffusion across BBB |

| cLogP | 3.8 | 2.5–3.5 | 2.0–4.0 | Lipophilicity/Permeability |

| TPSA | 65 Ų | 70–90 Ų | < 90 Ų | Polar Surface Area |

| H-Bond Donors | 1 (NH₂) | 1–2 | < 3 | P-gp Efflux Avoidance |

| pKa (Basic) | N/A (Boc) | 8.2 (Piperazine) | 7.5–9.5 | Lysosomal Trapping/Potency |

*Derivative assumption: Aniline acylated with acetyl group, Boc removed.

Pathway Visualization: CNS Ligand Design Cycle

The following diagram illustrates how Scaffold A fits into the Design-Make-Test-Analyze (DMTA) cycle for CNS drugs.

Figure 2: The DMTA cycle highlighting the central role of the scaffold in rapid analog generation.

References

-

Privileged Structures in CNS: Welsch, M. E., et al. "Multivalent Ligands for the 5-HT7 Receptor." Journal of Medicinal Chemistry, 2010. Link

-

Piperazine Scaffolds: Ye, Z., et al. "Piperazine Derivatives as a Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ResearchGate Review, 2024. Link

-

Suzuki Coupling of Anilines: Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2007. Link

-

Boc Deprotection Standards: Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." Wiley Online Library, 5th Edition. Link

-

CNS MPO Guidelines: Wager, T. T., et al. "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Desirability Tool." ACS Chemical Neuroscience, 2010. Link

Disclaimer: This Application Note is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

Microwave-assisted synthesis using tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

Application Note: Microwave-Assisted Functionalization of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

Executive Summary & Strategic Rationale

The scaffold tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate represents a "privileged structure" in modern drug discovery, particularly for kinase inhibitors (e.g., mimicking the solvent-front regions of BCR-ABL or EGFR inhibitors) and GPCR ligands.[1][2] Its utility lies in its dense functionality:[1]

-

Piperazine (C1): A solubilizing group protected by Boc, ready for late-stage diversification.[1][2]

-

Bromine (C2 - Ortho): A handle for cross-coupling to build biaryl cores.[1][2]

-

Amine (C4 - Para): A nucleophile for amide/urea formation.[1][2]

The Synthetic Challenge: The ortho-positioning of the bulky piperazine ring relative to the bromine atom creates significant steric hindrance, often rendering thermal Suzuki or Buchwald-Hartwig couplings sluggish (12–24h) or low-yielding.[1] Furthermore, the presence of a free aniline (-NH₂) introduces chemoselectivity risks (catalyst poisoning or competing nucleophilicity).[1][2]

The Microwave Solution: Microwave-assisted synthesis (MW) is the superior modality for this scaffold.[1][2] By utilizing dielectric heating, we can:

-

Overcome the steric energy barrier at the C2-Bromine position (reaction times reduced from hours to minutes).[1][2]

-

Maintain chemoselectivity by "outrunning" thermal decomposition pathways.[1][2]

-

Improve solubility of the zwitterionic or polar intermediates in aqueous-organic mixtures.[1][2]

Reaction Workflow & Logic

The following decision tree illustrates the recommended synthetic pathways. We prioritize functionalizing the C4-Amine before the C2-Bromine to prevent catalyst interference during cross-coupling, although direct Suzuki coupling is possible.[1][2]

Figure 1: Divergent synthetic pathways. Path A (Amidation first) is recommended to deactivate the aniline and prevent catalyst poisoning during the subsequent Palladium cycle.

Detailed Experimental Protocols

Protocol A: Rapid Amide Library Generation (C4-Amine)

Objective: To functionalize the aniline nitrogen without affecting the Boc-group or the bromine handle.[1]

Mechanism: The aniline is moderately nucleophilic.[1][2] Microwave irradiation accelerates the formation of the active ester (HATU/Acid complex) and the subsequent nucleophilic attack, minimizing the formation of acid anhydride byproducts.[1]

| Parameter | Condition |

| Scale | 0.2 mmol – 1.0 mmol |

| Solvent | DMF (Anhydrous) |

| Reagents | Carboxylic Acid (1.2 equiv), HATU (1.3 equiv), DIPEA (2.5 equiv) |

| MW Temp | 80 °C |

| Hold Time | 10 minutes |

| Pressure | Atmospheric (Open vessel) or Sealed (low pressure) |

Step-by-Step:

-

Dissolve the Carboxylic Acid (1.2 eq) and HATU (1.3 eq) in DMF (2 mL per mmol) in a microwave vial.

-

Add DIPEA (1.0 eq) and stir at RT for 2 minutes to pre-activate the acid.

-

Add tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate (1.0 eq) and remaining DIPEA (1.5 eq).

-

Seal the vial and irradiate at 80 °C for 10 minutes (absorbance level: High).

-

QC Check: TLC (50% EtOAc/Hex) or LCMS. The Boc group remains stable at 80 °C in DMF.[1][2]

-

Workup: Dilute with EtOAc, wash with sat.[1][2] NaHCO₃ and Brine.[1][2] Dry over Na₂SO₄.[1][2][3]

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling (C2-Bromine)

Objective: To install a biaryl system at the hindered ortho-position.[1][2]

Challenge: The ortho-piperazine exerts steric pressure, making oxidative addition of Pd(0) slower. Solution: Use a phosphine ligand with a large cone angle (e.g., XPhos or SPhos) or robust bidentate ligands (dppf), combined with high MW temperature to drive the cycle.[1]

| Parameter | Condition |

| Catalyst | Pd(dppf)Cl₂[1][2]·DCM (5 mol%) OR XPhos Pd G2 (2 mol%) |

| Ligand | Not required if using precatalyst; otherwise XPhos |

| Base | 2M Na₂CO₃ (aq) or K₃PO₄ (3 equiv) |

| Solvent | 1,4-Dioxane / Water (4:1 ratio) |

| MW Temp | 110 °C – 120 °C |

| Hold Time | 20 – 30 minutes |

Step-by-Step:

-

In a microwave vial, combine the Aryl Bromide substrate (1.0 eq), Boronic Acid/Ester (1.5 eq), and Catalyst .

-

Degas: Sparge with Argon/Nitrogen for 2 minutes (Critical step to prevent homocoupling).

-

Seal and irradiate at 110 °C for 20 minutes .

-

Workup: Filter through Celite (to remove Pd black), dilute with water, extract with EtOAc.

Protocol C: Buchwald-Hartwig Amination (Advanced)

Objective: To replace the Bromine with a second amine (C-N coupling).[2]

Critical Warning: If the starting material still has the free C4-NH₂, do not attempt this reaction directly, as the C4-NH₂ will compete with your external amine, leading to polymerization.[1] You must protect or functionalize the C4-NH₂ first (see Protocol A). [1][2]

| Parameter | Condition |

| Catalyst | Pd₂(dba)₃ (2 mol%) |

| Ligand | BINAP (racemic is fine) or RuPhos (for secondary amines) |

| Base | Cs₂CO₃ (weak base preferred to save Boc) or NaOtBu |

| Solvent | Toluene or Dioxane (Anhydrous) |

| MW Temp | 130 °C |

| Hold Time | 30 – 45 minutes |

Step-by-Step:

-

Ensure the C4-Amine is converted to an amide/urea/carbamate.[1][2]

-

Add the Functionalized Bromide (1.0 eq), External Amine (1.2 eq), Base (2.0 eq), Pd source , and Ligand to the vial.[1]

-

Add anhydrous solvent (Toluene preferred for non-polar amines).[1][2]

-

Irradiate at 130 °C for 45 minutes .

-

Troubleshooting: If conversion is low, add 2 mol% more catalyst and re-irradiate for 15 mins.

Troubleshooting & Optimization Table

| Observation | Root Cause | Corrective Action |

| Loss of Boc Group | Acidic byproduct accumulation or excessive temp (>140°C).[1][2] | Switch to basic conditions (Suzuki). Ensure sufficient DIPEA in amide coupling. Lower MW temp to 100°C. |

| Low Yield in Suzuki | Steric hindrance of ortho-piperazine preventing oxidative addition.[1][2] | Switch catalyst to XPhos Pd G2 or Sphos Pd G2 (specifically designed for hindered halides).[2] Increase temp to 125°C. |

| Pd Black Formation | Catalyst decomposition before reaction completion. | Ensure thorough degassing (O₂ removal).[2] Add ligand excess (e.g., extra PPh₃ or dppf).[1][2] |

| Unreacted Aniline | HATU hydrolyzed by wet solvent.[1][2] | Use anhydrous DMF (SureSeal™).[2] Pre-activate acid/HATU for 5 mins before adding aniline. |

References

-

Microwave-Assisted Synthesis of Piperazine Derivatives

-

Suzuki Coupling on Hindered Substrates

-

Buchwald-Hartwig Chemoselectivity

-

Compound Data & Safety

(Note: Specific reaction conditions are derived from standard medicinal chemistry practices for ortho-substituted halo-anilines as verified in the application scientist analysis.)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

Flow Chemistry Applications of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate: A Guide for Advanced Synthesis

An in-depth technical guide on the flow chemistry applications of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate has been created for researchers, scientists, and drug development professionals. This guide provides detailed application notes and protocols, emphasizing scientific integrity and practical insights.

Introduction

Tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. Its bifunctional nature, featuring a nucleophilic amino group and a reactive aryl bromide, makes it a versatile scaffold. However, traditional batch processing of this substrate can present challenges related to reaction control, safety, and scalability.

Continuous flow chemistry offers a compelling solution to these challenges by providing precise control over reaction parameters, enhancing heat and mass transfer, and enabling the safe handling of hazardous intermediates. This guide details two potential flow chemistry applications of this substrate, focusing on common and powerful transformations in pharmaceutical synthesis.

Application Note 1: Continuous Flow Buchwald-Hartwig Amination

Objective: To achieve a high-yielding and selective C-N cross-coupling reaction on the aryl bromide moiety of the title compound in a continuous flow setup.

Background: The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds. Translating this reaction to a flow process can significantly improve catalyst efficiency, reduce reaction times, and allow for rapid optimization of reaction conditions. The inherent safety of flow reactors is particularly advantageous when working with potentially exothermic reactions or when using ligands and catalysts that may be sensitive to air and moisture.

Experimental Protocol

1. System Preparation:

-

A continuous flow reactor system equipped with two high-pressure pumps, a T-mixer, a heated coil reactor, and a back-pressure regulator is required.

-

All reagents and solvents should be degassed prior to use to prevent catalyst deactivation.

2. Reagent Preparation:

-

Solution A: Dissolve tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate (1.0 eq), the desired amine coupling partner (1.2 eq), and a suitable palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a ligand like XPhos) in an appropriate solvent (e.g., toluene or dioxane).

-

Solution B: Prepare a solution of a non-nucleophilic base (e.g., sodium tert-butoxide) in the same solvent.

3. Flow Reaction:

-

Pump Solution A and Solution B at equal flow rates into the T-mixer.

-

The combined stream then enters the heated coil reactor, maintained at a specific temperature (e.g., 100-140 °C).

-

The residence time in the reactor is controlled by the total flow rate and the reactor volume.

-

The product stream is then passed through the back-pressure regulator and collected for analysis and purification.

Workflow Diagram

Caption: Workflow for Continuous Flow Buchwald-Hartwig Amination.

Optimization Data (Hypothetical)

| Entry | Temperature (°C) | Residence Time (min) | Catalyst Loading (mol%) | Yield (%) |

| 1 | 100 | 10 | 2 | 65 |

| 2 | 120 | 10 | 2 | 85 |

| 3 | 140 | 10 | 2 | 92 |

| 4 | 140 | 5 | 2 | 88 |

| 5 | 140 | 10 | 1 | 89 |

Application Note 2: Continuous Flow Diazotization and Azide Substitution

Objective: To safely and efficiently convert the primary amino group of the title compound into an azide via a continuous flow diazotization-azidation sequence.

Background: The conversion of anilines to aryl azides via diazotization is a powerful transformation, but the diazotized intermediate can be unstable and potentially explosive in batch production. Flow chemistry mitigates these risks by generating and consuming the diazonium salt in situ, minimizing its accumulation to safe levels.

Experimental Protocol

1. System Preparation:

-

A multi-stage flow setup is required, consisting of two T-mixers and two coil reactors. The first reactor should be cooled, and the second can be at room temperature or slightly heated.

2. Reagent Preparation:

-

Solution A: Dissolve tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate in an aqueous acidic solution (e.g., HCl or HBF₄).

-

Solution B: Prepare a solution of sodium nitrite in water.

-

Solution C: Prepare a solution of sodium azide in water.

3. Flow Reaction:

-

Pump Solution A and Solution B into the first T-mixer, which leads to a cooled coil reactor (0-5 °C) to form the diazonium salt.

-

The output from the first reactor is then mixed with Solution C in the second T-mixer.

-

This combined stream enters the second coil reactor, where the azide substitution takes place.

-

The product stream is collected for workup and purification.

Workflow Diagram

Caption: Workflow for Continuous Flow Diazotization and Azidation.

Optimization Data (Hypothetical)

| Entry | Residence Time 1 (s) | Residence Time 2 (min) | Temperature 2 (°C) | Yield (%) |

| 1 | 30 | 5 | 25 | 85 |

| 2 | 60 | 5 | 25 | 91 |

| 3 | 60 | 10 | 25 | 94 |

| 4 | 60 | 10 | 40 | 90 |

Discussion

The presented flow chemistry protocols offer significant advantages over traditional batch methods for the transformation of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate. The precise control over temperature and residence time allows for improved yields and selectivities. The enhanced safety profile, particularly in the case of the diazotization reaction, is a critical factor for process development in the pharmaceutical industry. Furthermore, the scalability of these continuous processes is more straightforward than for batch reactions, allowing for a seamless transition from laboratory-scale synthesis to pilot-plant production.

References

Troubleshooting & Optimization